N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Description
N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound with the following properties:
- Linear Formula : C29H24F2N2O2
- Molecular Weight : 470.524 g/mol
- CAS Number : 428502-63-0
This compound belongs to the class of hexahydroquinolinecarboxamides and exhibits intriguing pharmacological potential.
Molecular Structure Analysis
The molecular structure of N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide consists of a piperidine ring fused with a quinoline moiety. The presence of fluorine atoms at positions 2 and 6 on the phenyl ring contributes to its distinct properties.
Chemical Reactions Analysis
While detailed chemical reactions specific to this compound are scarce, it likely participates in various transformations typical of amides, such as hydrolysis, amidation, and reduction. Further experimental studies are necessary to elucidate its reactivity.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol)
- Melting Point : Not well-documented
- Stability : Store in a cool, dry place away from light and moisture
Safety And Hazards
- Safety Precautions : Handle with care; wear appropriate protective gear.
- Hazard Information : No specific hazards reported, but standard laboratory precautions apply.
- Toxicity : Limited data available; assume moderate toxicity.
Future Directions
- Biological Studies : Investigate its biological activity, including receptor binding assays and cellular assays.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
- Preclinical Testing : Evaluate efficacy in relevant disease models.
- Clinical Trials : If promising, consider clinical development.
Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound’s properties and potential applications.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c1-3-21(28)27-14-12-23(13-15-27,17-8-5-4-6-9-17)22(29)26(2)16-18-19(24)10-7-11-20(18)25/h3-11H,1,12-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSKUUNHKGQNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1F)F)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
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